molecular formula C14H17NO2 B15363106 7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one

7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one

Cat. No.: B15363106
M. Wt: 231.29 g/mol
InChI Key: VQMBNJQWFUEDAX-UHFFFAOYSA-N
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Description

7-Benzyl-1-oxa-7-azaspiro[44]nonan-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one typically involves multiple steps, starting with the formation of a suitable precursor. One common approach is the cyclization of a benzyl-substituted ketone with an appropriate amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry or batch processes. The choice of method depends on factors such as cost, efficiency, and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In the field of chemistry, 7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one is used as a building block for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the construction of complex molecules.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one exerts its effects depends on its molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and the specific application.

Comparison with Similar Compounds

  • 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol

  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride

  • 1-oxaspiro[4.5]decan-6-one

  • 1-oxaspiro[4.5]decan-2-one

Uniqueness: 7-Benzyl-1-oxa-7-azaspiro[44]nonan-2-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

7-benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one

InChI

InChI=1S/C14H17NO2/c16-13-6-7-14(17-13)8-9-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

VQMBNJQWFUEDAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)OC1=O

Origin of Product

United States

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